molecular formula C13H9FO3 B6377797 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1261976-24-2

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%

Cat. No. B6377797
CAS RN: 1261976-24-2
M. Wt: 232.21 g/mol
InChI Key: WPYYZFGJKNFLMS-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol (6-FHPF) is a phenolic compound that has been studied for its potential applications in a variety of scientific fields. This compound is of particular interest due to its unique properties, such as its low toxicity, high solubility, and low volatility. This makes it a promising candidate for a range of applications, from drug development to industrial processes.

Scientific Research Applications

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has a variety of scientific applications. It has been used in the synthesis of several pharmaceutical compounds, including antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of dyes, pigments, and other industrial chemicals. Additionally, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a pro-drug, meaning it is converted to an active form by the body before it can exert its effects. This conversion is believed to involve the formation of an intermediate, which is then further metabolized to the active form. The active form of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. In animal studies, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity. Additionally, it has been shown to have antimicrobial and antifungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% for laboratory experiments include its low toxicity, high solubility, and low volatility. Additionally, its relatively low cost makes it an attractive option for research purposes. However, there are also several limitations to its use in laboratory experiments. For example, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not very stable and can easily degrade in the presence of light, heat, or oxygen. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used in the development of new pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be used in the development of new industrial chemicals, such as dyes, pigments, and other specialty chemicals.

Synthesis Methods

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-fluoro-5-hydroxyphenol with formic acid in the presence of a catalyst. This reaction can be carried out either in an aqueous or organic solvent, or in a combination of both. The reaction is typically conducted at room temperature and the product is purified by crystallization. Other methods of synthesis include the reaction of 3-fluoro-5-hydroxyphenol with an aldehyde, such as formaldehyde, and the reaction of 3-fluoro-5-hydroxyphenol with a nitrile, such as acetonitrile.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-9(5-11(16)6-10)12-3-1-2-8(7-15)13(12)17/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYYZFGJKNFLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685105
Record name 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-24-2
Record name 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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